2-(3-methylbutyl)oxirane
Overview
Description
2-(3-methylbutyl)oxirane, also known as 3-methylbutyl oxirane, is an organic compound with the molecular formula C7H14O. It is a type of epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is a colorless liquid with a characteristic ether-like odor and is known for its reactivity due to the strained ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-methylbutyl)oxirane can be synthesized through several methods:
Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids, such as meta-chloroperoxybenzoic acid (MCPBA), react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate to give oxiranes.
Darzens Reaction: This involves the reaction of halogenated esters in the alpha position with aldehydes or ketones in a basic medium, followed by intramolecular S_N2 cyclization.
Industrial Production Methods: Industrial production of oxiranes often involves the epoxidation of alkenes using peracids or hydrogen peroxide. The choice of method depends on the desired scale, cost, and specific application requirements.
Types of Reactions:
Ring-Opening Reactions: this compound undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation and Reduction: The compound can be oxidized to form diols or other oxygenated products.
Substitution Reactions: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Acids and Bases: Used to catalyze ring-opening reactions.
Peracids: Employed in the epoxidation of alkenes.
Tertiary Amines: Act as catalysts in certain ring-opening reactions.
Major Products:
β-Hydroxypropyl Esters: Formed from the reaction with carboxylic acids.
Diols: Resulting from oxidation reactions.
Functionalized Molecules: Produced through nucleophilic substitution.
Scientific Research Applications
2-(3-methylbutyl)oxirane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to introduce functional groups into molecules.
Biology and Medicine: Employed in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of oxirane, (3-methylbutyl)- primarily involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophiles, leading to the creation of new functional groups .
Comparison with Similar Compounds
- Oxirane, (1-methylbutyl)-
- Oxirane, (3,3-dimethylbutyl)-
- Oxirane, (2-ethylbutyl)-
Comparison: 2-(3-methylbutyl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in reactions. Compared to other oxiranes, it may exhibit different regioselectivity and stereoselectivity in ring-opening reactions .
Properties
IUPAC Name |
2-(3-methylbutyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)3-4-7-5-8-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVUOMFVRJIVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336544 | |
Record name | Oxirane, (3-methylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53229-41-7 | |
Record name | Oxirane, (3-methylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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